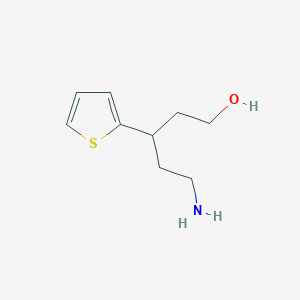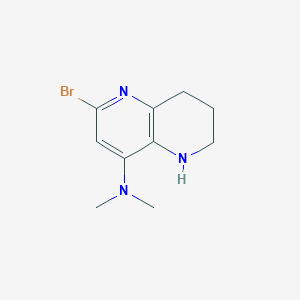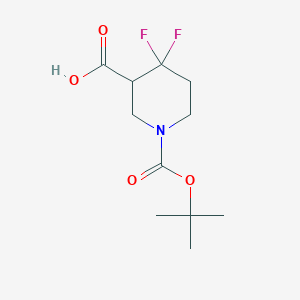
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at the 4-position of the piperidine ring, and a carboxylic acid functional group at the 3-position. It is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with the tert-butoxycarbonyl (boc) group are often used in organic synthesis for the protection of amino groups . This suggests that the compound could interact with proteins or enzymes that recognize or process amino groups.
Mode of Action
The compound’s mode of action involves its interaction with its targets through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amino group, preventing it from undergoing unwanted reactions during organic synthesis .
Result of Action
The primary result of the compound’s action is the protection of amino groups in organic synthesis . This protection allows for selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Therefore, the pH and the solvent used can significantly impact the compound’s action.
Análisis Bioquímico
Biochemical Properties
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid plays a significant role in biochemical reactions as a protecting group for amines. It interacts with enzymes, proteins, and other biomolecules primarily through its tert-butoxycarbonyl (Boc) group. The Boc group is known for its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an ideal protecting group in various synthetic processes . The compound can be selectively deprotected using mild acids, such as trifluoroacetic acid, without affecting other functional groups .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a protecting group. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Its presence can facilitate the synthesis of complex molecules that may have significant biological activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness as a protecting group. The compound is stable under room temperature conditions and can be deprotected within 1-4 hours using mild acids . Long-term effects on cellular function are not directly attributed to this compound, as its primary role is in facilitating synthetic processes .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. As a protecting group, it is generally used in controlled amounts to achieve specific synthetic goals. High doses may lead to toxic or adverse effects, but detailed studies are required to establish these effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection and deprotection of amines. The Boc group interacts with enzymes and cofactors that facilitate these processes, ensuring the stability and selective reactivity of the protected amines .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is likely to interact with transporters or binding proteins that facilitate its movement and localization within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can perform its function as a protecting group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The synthesis typically begins with the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom of the piperidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
4,4-Difluoropiperidine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
Uniqueness: 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid is unique due to the combination of the Boc protecting group and the fluorine atoms, which confer specific chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Propiedades
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)7(6-14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXVKTNKFKHQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303974-65-3 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4,4-difluoropiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


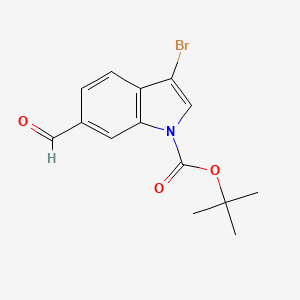
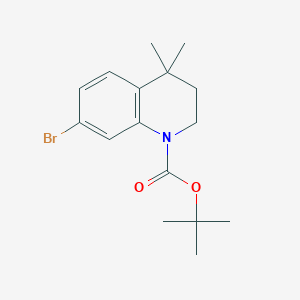
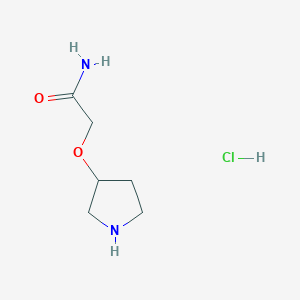
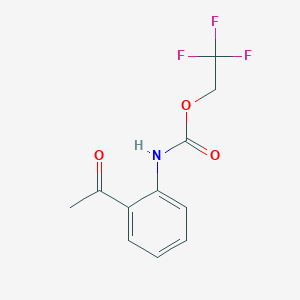
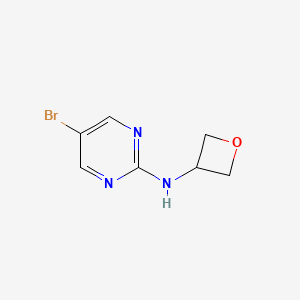
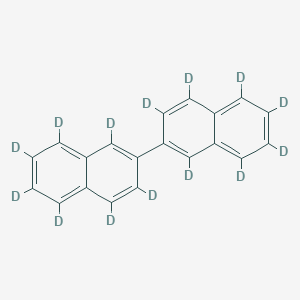
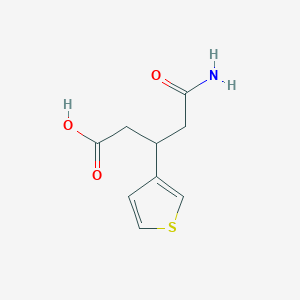
![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
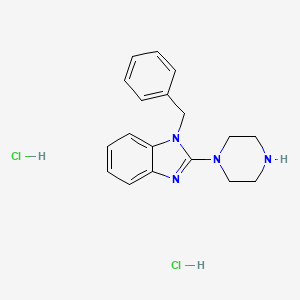
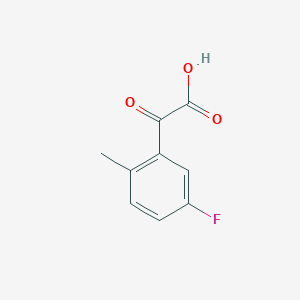
![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)
methanol](/img/structure/B1377757.png)
